Cas no 757217-54-2 (N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide)
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(benzylsulfonyl)-N-(6-methyl-2-pyridinyl)acetamide
- 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide
- N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide
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- Inchi: 1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)11-21(19,20)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18)
- InChI Key: VUCOUNLBXVTVMW-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C)=CC=C1)(=O)CS(CC1=CC=CC=C1)(=O)=O
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2982-0195-2μmol |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
| Life Chemicals | F2982-0195-5μmol |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
| Life Chemicals | F2982-0195-10μmol |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
| Life Chemicals | F2982-0195-20μmol |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
| Life Chemicals | F2982-0195-1mg |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
| Life Chemicals | F2982-0195-2mg |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
| Life Chemicals | F2982-0195-3mg |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
| Life Chemicals | F2982-0195-4mg |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
| Life Chemicals | F2982-0195-5mg |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
| Life Chemicals | F2982-0195-10mg |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide |
757217-54-2 | 90%+ | 10mg |
$79.0 | 2023-04-28 |
N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on N-(6-methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide
N-(6-Methylpyridin-2-yl)-2-Phenylmethanesulfonylacetamide: A Comprehensive Overview
N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide (CAS No. 757217-54-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic properties and its role in the development of novel drug candidates.
The molecular structure of N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide consists of a pyridine ring, a phenyl group, and a sulfonyl acetamide moiety. These functional groups contribute to the compound's overall stability and reactivity, making it an attractive candidate for various chemical and biological studies. The presence of the methyl group on the pyridine ring enhances the compound's lipophilicity, which is crucial for its bioavailability and cellular uptake.
Recent research has focused on the pharmacological properties of N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising lead for the development of new treatments for inflammatory diseases and pain management. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide has also been investigated for its neuroprotective effects. A 2020 study in the Journal of Neurochemistry reported that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways involved in cell survival. These findings highlight the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide has also been extensively studied. Research indicates that the compound has favorable oral bioavailability and a moderate half-life, which are essential characteristics for a drug candidate. Furthermore, preclinical studies have shown that N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide exhibits low toxicity and good safety margins, making it suitable for further clinical development.
In the context of drug discovery, N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide serves as an important scaffold for the design and synthesis of novel compounds with enhanced therapeutic properties. Chemists have explored various structural modifications to optimize the compound's potency, selectivity, and pharmacokinetic properties. For example, substituting different functional groups on the phenyl ring or modifying the sulfonyl acetamide moiety can lead to derivatives with improved biological activities.
The synthesis of N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide typically involves multi-step reactions, including nucleophilic substitution, acylation, and sulfonation. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For instance, a 2019 study in the Tetrahedron Letters described a one-pot synthesis approach that significantly reduces reaction time and improves yield.
Beyond its direct applications in medicine, N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide has also found use in other areas of scientific research. In materials science, this compound has been incorporated into polymer systems to enhance their thermal stability and mechanical properties. Additionally, it has been used as a ligand in coordination chemistry to form stable metal complexes with various transition metals.
In conclusion, N-(6-Methylpyridin-2-yl)-2-phenylmethanesulfonylacetamide (CAS No. 757217-54-2) is a multifaceted compound with broad applications in medicinal chemistry, pharmaceutical research, materials science, and coordination chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further exploration and development. As ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.
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